Ece substrate

Description

The Endothelin Converting Enzyme Family: Classification and Characteristics

The Endothelin Converting Enzyme family consists of zinc-dependent metalloproteases. patsnap.commedchemexpress.com These enzymes are integral membrane proteins, typically classified as type II transmembrane proteins, meaning they have a short N-terminal cytoplasmic tail, a single transmembrane domain, and a large C-terminal extracellular domain containing the active site. ontosight.airndsystems.com

The ECE family includes several members, with ECE-1 and ECE-2 being the most extensively studied. nih.gov A third member, ECE-3, has also been identified and is also known as the Kell blood group antigen. medchemexpress.com ECE-1 and ECE-2 share significant structural homology and can process big endothelin-1 (B181129) with similar efficiency. nih.gov However, they are encoded by distinct genes and exhibit different optimal pH for activity and tissue distribution. medchemexpress.comnih.gov ECEs are characterized by their ability to hydrolyze the Trp21-Val/Ile22 bond in big endothelins to produce the biologically active 21-amino acid endothelin peptides. medchemexpress.comnih.gov

ECE Isoforms and Their Subcellular Compartmentalization Relevant to Substrate Access

A key feature of the ECE system is the existence of multiple isoforms for both ECE-1 and ECE-2, which arise from alternative splicing or the use of different promoters. assaygenie.comnih.gov For ECE-1, four isoforms (ECE-1a, ECE-1b, ECE-1c, and ECE-1d) have been identified. These isoforms share an identical catalytic domain but differ in their N-terminal cytoplasmic tails, which dictates their subcellular localization. nih.govpnas.org

The subcellular compartmentalization of these isoforms is crucial for their access to substrates. ECE-1a and ECE-1c are predominantly found at the plasma membrane, where they can act on extracellular substrates. nih.govrupress.org In contrast, ECE-1b and ECE-1d are primarily localized to intracellular compartments like endosomes. nih.govrupress.org This differential localization suggests that while some isoforms are involved in processing extracellular big endothelins, others may act on internalized peptide-receptor complexes within the cell. nih.govpnas.org For instance, ECE-1 has been shown to be present on the luminal membrane of endothelial cells and to recycle from the cell surface to intracellular vesicles. ahajournals.orgahajournals.org

Similarly, at least four isoforms of human ECE-2 are produced from a single gene, with some appearing to be differentially expressed in the brain and peripheral tissues. nih.gov The distinct locations of the various ECE isoforms may allow for the preferential hydrolysis of specific substrates depending on the cellular context. nih.gov

Enzymatic Modulators and Regulatory Mechanisms Affecting ECE Activity Towards Substrates

The activity of Endothelin Converting Enzymes is regulated by several factors, which can either enhance or inhibit their function. One of the most significant modulators is pH. ECE-1 exhibits optimal activity at a neutral pH of around 7.0, which is consistent with its role at the cell surface. rndsystems.com In contrast, ECE-2 has a much lower optimal pH of 5.5, suggesting it is primarily active in the acidic environment of intracellular compartments like the trans-Golgi network and endosomes. nih.gov

ECE activity is also regulated by specific inhibitors. Phosphoramidon (B1677721) is a well-known potent inhibitor of ECE-1. scbt.com Other metalloprotease inhibitors, such as thiorphan, can also affect ECE activity, though with different specificities. oup.comnih.gov The inhibition of ECE is a major area of research for the development of drugs to treat cardiovascular diseases. patsnap.comscbt.com

Furthermore, post-translational modifications, such as phosphorylation, may play a role in regulating ECE-1's intracellular trafficking, which in turn affects its access to substrates. nih.gov For example, phosphorylation of ECE-1a can promote its relocalization from the plasma membrane to intracellular compartments. nih.gov The activity of ECEs can also be influenced by the cellular environment, including the presence of certain ions and the interaction with other proteins. mdpi.com

Data Tables

Table 1: Characteristics of ECE Family Members

| Feature | ECE-1 | ECE-2 | ECE-3 (Kell Antigen) |

|---|---|---|---|

| Primary Function | Converts big endothelin-1 to endothelin-1. ontosight.ai | Degrades amyloid-beta peptides; converts big endothelin-1. nih.gov | Blood group antigen. medchemexpress.com |

| Optimal pH | Neutral (≈7.0) rndsystems.com | Acidic (5.5) nih.gov | Not specified |

| Primary Location | Endothelial cells, vascular smooth muscle cells. ontosight.ai | Brain, adrenal glands. nih.gov | Red blood cells. medchemexpress.com |

| Inhibitors | Phosphoramidon, Thiorphan. scbt.comoup.com | Sensitive to inhibitors. | Not specified |

Table 2: ECE-1 Isoforms and Their Subcellular Localization

| Isoform | Primary Subcellular Localization | Implied Function |

|---|---|---|

| ECE-1a | Plasma membrane, endosomes. nih.govrupress.org | Acts on extracellular and internalized substrates. |

| ECE-1b | Endosomes. nih.govrupress.org | Primarily acts on internalized substrates. |

| ECE-1c | Plasma membrane. nih.gov | Primarily acts on extracellular substrates. |

| ECE-1d | Endosomes. nih.gov | Primarily acts on internalized substrates. |

Propriétés

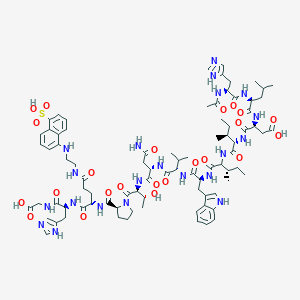

Numéro CAS |

133752-35-9 |

|---|---|

Formule moléculaire |

C84H117N21O23S |

Poids moléculaire |

1821 g/mol |

Nom IUPAC |

(3S)-3-[[(2S)-2-[[(2S)-2-acetamido-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1,5-dioxo-5-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]pentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C84H117N21O23S/c1-11-44(7)70(103-83(124)71(45(8)12-2)102-79(120)62(35-67(110)111)98-75(116)57(30-42(3)4)96-76(117)60(94-47(10)107)33-50-38-87-41-93-50)82(123)99-58(31-48-36-90-54-21-14-13-18-51(48)54)77(118)101-69(43(5)6)81(122)100-61(34-65(85)108)78(119)104-72(46(9)106)84(125)105-29-17-23-63(105)80(121)95-56(74(115)97-59(32-49-37-86-40-92-49)73(114)91-39-68(112)113)25-26-66(109)89-28-27-88-55-22-15-20-53-52(55)19-16-24-64(53)129(126,127)128/h13-16,18-22,24,36-38,40-46,56-63,69-72,88,90,106H,11-12,17,23,25-35,39H2,1-10H3,(H2,85,108)(H,86,92)(H,87,93)(H,89,109)(H,91,114)(H,94,107)(H,95,121)(H,96,117)(H,97,115)(H,98,116)(H,99,123)(H,100,122)(H,101,118)(H,102,120)(H,103,124)(H,104,119)(H,110,111)(H,112,113)(H,126,127,128)/t44-,45-,46+,56-,57-,58-,59-,60-,61-,62-,63-,69-,70?,71-,72-/m0/s1 |

Clé InChI |

CJTNQOINDCUPHE-FZONESBBSA-N |

SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)N3CCCC3C(=O)NC(CCC(=O)NCCNC4=CC=CC5=C4C=CC=C5S(=O)(=O)O)C(=O)NC(CC6=CN=CN6)C(=O)NCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC7=CN=CN7)NC(=O)C |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)NC([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCC(=O)NCCNC4=CC=CC5=C4C=CC=C5S(=O)(=O)O)C(=O)N[C@@H](CC6=CN=CN6)C(=O)NCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC7=CN=CN7)NC(=O)C |

SMILES canonique |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)N3CCCC3C(=O)NC(CCC(=O)NCCNC4=CC=CC5=C4C=CC=C5S(=O)(=O)O)C(=O)NC(CC6=CN=CN6)C(=O)NCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC7=CN=CN7)NC(=O)C |

Séquence |

HLDIIWVNTPXHG |

Synonymes |

ECE substrate endothelin converting enzyme substrate |

Origine du produit |

United States |

Canonical Substrate Processing by Endothelin Converting Enzymes

Big Endothelin Peptides as Primary Endogenous Substrates

The primary endogenous substrates for ECEs are the big endothelin peptides: big endothelin-1 (B181129), big endothelin-2, and big endothelin-3. ahajournals.org These precursors are generated from larger preproendothelin (B1168534) molecules by the action of furin-like proprotein convertases. nih.gov While the big endothelins themselves have minimal biological activity, their conversion to mature, 21-amino acid endothelins by ECEs results in potent vasoactive and mitogenic peptides. ahajournals.orgbmgrp.com

The conversion of big endothelin-1 (big ET-1) to the potent vasoconstrictor endothelin-1 (ET-1) is the most well-characterized function of ECEs. biologists.com Big ET-1 is a 38-amino acid peptide that is cleaved by ECE-1 at the Trp-21–Val-22 bond to generate the 21-amino acid mature ET-1 peptide. bohrium.comahajournals.org This proteolytic event is crucial for the biological activity of ET-1, which is involved in numerous physiological processes, including the regulation of vascular tone. ahajournals.orgontosight.ai

Both ECE-1 and ECE-2 can catalyze the conversion of big ET-1 to ET-1. biologists.comelabscience.com However, ECE-1 is generally considered the primary enzyme responsible for this conversion in the vasculature. nih.gov The subcellular location of this processing can occur both intracellularly, within vesicles of the secretory pathway, and extracellularly on the cell surface. ahajournals.orgahajournals.org Studies have shown that ECE-1 can be found on the plasma membrane, where it can process exogenously supplied big ET-1. bohrium.comnih.gov

Table 1: Processing of Big Endothelin-1

| Precursor Peptide | Enzyme | Cleavage Site | Active Peptide |

|---|---|---|---|

| Big Endothelin-1 (big ET-1) | ECE-1, ECE-2 | Trp-21–Val-22 | Endothelin-1 (ET-1) |

In addition to big ET-1, ECEs also process big endothelin-2 (big ET-2) and big endothelin-3 (big ET-3). ahajournals.org Big ET-2 is converted to endothelin-2 (ET-2) through cleavage at a Trp-21–Val-22 bond, similar to big ET-1. nih.gov Big ET-3 is processed to endothelin-3 (ET-3) by cleavage at a Trp-21–Ile-22 bond. ahajournals.orgnih.gov

While ECE-1 can cleave all three big endothelin isoforms, it does so with varying efficiency. nih.govportlandpress.com In vitro studies have demonstrated that ECE-1 processes big ET-1 most efficiently, with significantly lower rates of hydrolysis for big ET-2 and big ET-3. nih.govportlandpress.comnih.govnih.gov The relative cleavage velocities by ECE-1 isoforms for big ET-1, big ET-2, and big ET-3 have been reported to be approximately 1.0:0.1:0.1. portlandpress.comnih.gov

The Kell blood group protein, another member of the M13 family of metalloendopeptidases, has been shown to preferentially process big ET-3. ashpublications.org It cleaves big ET-3 at the Trp-21–Ile-22 bond to generate ET-3, and to a much lesser extent, also processes big ET-1 and big ET-2. ashpublications.org

Table 2: Processing of Big Endothelin-2 and Big Endothelin-3

| Precursor Peptide | Enzyme(s) | Cleavage Site | Active Peptide |

|---|---|---|---|

| Big Endothelin-2 (big ET-2) | ECE-1 | Trp-21–Val-22 | Endothelin-2 (ET-2) |

| Big Endothelin-3 (big ET-3) | ECE-1, Kell Protein | Trp-21–Ile-22 | Endothelin-3 (ET-3) |

Proteolytic Cleavage of Big Endothelin-1 to Endothelin-1

Molecular Determinants of Canonical Substrate Recognition and Cleavage Site Specificity

The specificity of ECEs for their canonical big endothelin substrates is determined by the structural features of both the enzyme and the substrate. ECEs belong to the M13 family of zinc-containing metalloproteases and possess a characteristic HEXXH zinc-binding motif within their active site. ahajournals.orgashpublications.org

The recognition and binding of big endothelins to the ECE active site are crucial for catalysis. The structure of the substrate, including its size and the amino acid sequence surrounding the cleavage site, plays a significant role in determining the efficiency of processing. While ECE-1 can hydrolyze various peptides, its preference for big ET-1 suggests specific interactions between the enzyme and this substrate. researchgate.net

Studies with fragments of big ET-1 have indicated that the C-terminal portion of the peptide is important for substrate activity. nih.gov The three-dimensional structure of the enzyme's catalytic chamber, including its size and charge distribution, likely governs the recognition and binding of substrates. nih.gov The preference of ECE-1 for cleaving at the amino side of hydrophobic residues is a characteristic shared with other related peptidases like neprilysin. researchgate.net The unique cleavage site selectivity of ECE-2, which is related to but distinct from that of ECE-1, suggests subtle differences in their active site architecture. elabscience.com

Broad Substrate Specificity and Non Canonical Substrates of Eces

Neuropeptide Substrates of ECE-1

The ability of ECE-1 to hydrolyze various neuropeptides is a critical aspect of its non-canonical function. This activity is particularly significant within endosomes, where ECE-1 degrades internalized peptides, thereby regulating the trafficking and signaling of their corresponding G protein-coupled receptors (GPCRs). pnas.orgnih.govpnas.org By degrading the agonist peptide within the endosome, ECE-1 facilitates the dissociation of the peptide-receptor-β-arrestin complex, which is a crucial step for receptor recycling to the cell surface and resensitization of cellular signaling. pnas.orgnih.govnih.gov

Metabolism of Substance P

Substance P (SP), a pro-inflammatory neuropeptide, is a well-documented substrate of ECE-1. capes.gov.brnih.gov Upon binding to its neurokinin 1 receptor (NK1R), the SP-NK1R complex is internalized and trafficked to early endosomes that contain ECE-1. pnas.orgnih.govnih.gov Within the acidic environment of these endosomes (optimal pH 5.6-5.8), ECE-1 efficiently degrades SP. pnas.orgnih.govrupress.org This degradation is not observed at the neutral pH of the extracellular fluid. pnas.org The primary cleavage sites for SP by ECE-1 are at the Gln⁶-Phe⁷ and Gly⁹-Leu¹⁰ bonds. pnas.org

The endosomal degradation of SP by ECE-1 is a key mechanism for terminating the peptide's signal and regulating the fate of its receptor. pnas.orgnih.gov By hydrolyzing SP, ECE-1 promotes the dissociation of the SP-NK1R-β-arrestin complex. pnas.orgpnas.org This dissociation allows β-arrestins to return to the cytosol and the NK1R to be dephosphorylated, recycled back to the plasma membrane, and resensitized for subsequent signaling. pnas.orgpnas.org Inhibition of ECE-1 activity prevents this process, trapping the NK1R in endosomes and suppressing the resensitization of SP-induced inflammatory responses. pnas.orgnih.gov This regulatory role has been observed in various cell types, including myenteric neurons and endothelial cells. nih.govnih.gov

| Parameter | Finding | Source(s) |

| Substrate | Substance P (SP) | capes.gov.brnih.gov |

| Enzyme | Endothelin-Converting Enzyme-1 (ECE-1) | capes.gov.brnih.gov |

| Optimal pH for Hydrolysis | Acidic (pH 5.5-5.8) | pnas.orgnih.govrupress.org |

| Cleavage Sites | Gln⁶-Phe⁷ and Gly⁹-Leu¹⁰ | pnas.org |

| Cellular Location of Interaction | Early Endosomes | pnas.orgnih.govnih.gov |

| Physiological Consequence | Promotes NK1R recycling and resensitization | pnas.orgnih.govpnas.org |

| Effect of ECE-1 Inhibition | Suppresses NK1R recycling and resensitization | pnas.orgnih.govnih.gov |

Hydrolysis of Bradykinin (B550075)

Bradykinin, a potent vasodilator peptide, is another key non-endothelin substrate for ECE-1. capes.gov.brnih.govnih.gov The hydrolysis of bradykinin by ECE-1 demonstrates the enzyme's broader specificity beyond that of a simple endopeptidase. nih.govnih.gov ECE-1 cleaves bradykinin exclusively at the Pro⁷-Phe⁸ bond, acting as a peptidyl dipeptidase to produce the fragments bradykinin-(1-7) and bradykinin-(8-9). nih.govnih.gov This action effectively inactivates the vasodilator.

The degradation of bradykinin by ECE-1 can occur at both neutral (pH 7.4) and acidic (pH 5.5) conditions, though degradation is reported to be faster at the more acidic pH found in endosomes. nih.gov The hydrolysis is effectively blocked by the general metalloprotease inhibitor phosphoramidon (B1677721) and the chelating agent EDTA, but only minimally affected by the specific neprilysin inhibitor thiorphan, confirming ECE-1 as the responsible enzyme. nih.govnih.gov The ability of ECE-1 to inactivate bradykinin, a vasodilator, while simultaneously producing the vasoconstrictor endothelin-1 (B181129), places it at a crucial juncture in the regulation of vascular tone.

| Parameter | Finding | Source(s) |

| Substrate | Bradykinin (BK) | capes.gov.brnih.govnih.gov |

| Enzyme | Endothelin-Converting Enzyme-1 (ECE-1) | capes.gov.brnih.govnih.gov |

| Cleavage Site | Pro⁷-Phe⁸ | nih.govnih.gov |

| Products | Bradykinin-(1-7) and Bradykinin-(8-9) | nih.govnih.gov |

| pH Dependence | Occurs at both neutral and acidic pH, but faster at acidic pH | nih.gov |

| Inhibition Profile | Inhibited by phosphoramidon and EDTA; not by thiorphan | nih.govnih.gov |

| Functional Role | Inactivation of the vasodilator bradykinin | nih.govnih.gov |

Processing of Neurotensin (B549771)

Neurotensin, a 13-amino acid neuropeptide involved in various physiological processes including inflammation and cell proliferation, is efficiently hydrolyzed by ECE-1. capes.gov.brnih.govnovusbio.com Similar to other neuropeptide substrates, the degradation of neurotensin by ECE-1 is pH-dependent, occurring optimally under the acidic conditions of early endosomes (pH 5.5) rather than at the neutral pH of the extracellular space. nih.gov

The processing of neurotensin by ECE-1 plays a significant role in regulating the signaling of its high-affinity receptor, neurotensin receptor-1 (NTR1). nih.gov Following neurotensin-induced activation, NTR1 internalizes along with β-arrestins and co-localizes with ECE-1 in early endosomes. nih.gov The subsequent degradation of neurotensin by ECE-1 is a critical step for NTR1 recycling and the resensitization of the cell. nih.gov Inhibition of ECE-1 activity prevents receptor recycling and attenuates neurotensin-stimulated downstream signaling pathways, such as MAP kinase and NF-κB activation, as well as IL-8 secretion in human colonocytes. nih.gov This demonstrates that ECE-1-mediated degradation is integral to the temporal and spatial control of neurotensin signaling. pnas.orgnih.gov

| Parameter | Finding | Source(s) |

| Substrate | Neurotensin (NT) | capes.gov.brnih.gov |

| Enzyme | Endothelin-Converting Enzyme-1 (ECE-1) | capes.gov.brnih.gov |

| Optimal pH for Hydrolysis | Acidic (pH 5.5) | nih.gov |

| Cellular Location of Interaction | Early Endosomes | nih.gov |

| Physiological Consequence | Regulates NTR1 recycling and signaling | nih.gov |

| Effect of ECE-1 Inhibition | Inhibits NTR1 recycling and downstream inflammatory signaling | nih.gov |

Cleavage of Angiotensin I

ECE-1 is capable of hydrolyzing angiotensin I (Ang I), the decapeptide precursor to the potent vasoconstrictor angiotensin II (Ang II). novusbio.comnih.gov This cleavage occurs at an acidic pH optimum (around pH 5.6-5.8), which is consistent with the environment of endosomes, rather than at the neutral pH of the cell surface. nih.govrupress.org

Notably, while ECE-1 degrades Ang I, it does not hydrolyze Ang II. nih.govnih.gov This substrate specificity distinguishes it from angiotensin-converting enzyme (ACE), the primary enzyme responsible for the Ang I to Ang II conversion in the renin-angiotensin system. portlandpress.com The endosomal degradation of Ang I by ECE-1 may serve to regulate the trafficking of the Ang I receptor, although this mechanism is less characterized than for other neuropeptides. The inability of ECE-1 to degrade Ang II means it does not regulate the resensitization of the Ang II type 1 receptor, a process that contrasts with its role in modulating receptors for its other peptide substrates like Substance P and CGRP. pnas.orgnih.gov

| Parameter | Finding | Source(s) |

| Substrate | Angiotensin I (Ang I) | novusbio.comnih.gov |

| Enzyme | Endothelin-Converting Enzyme-1 (ECE-1) | novusbio.comnih.gov |

| Product | Not Angiotensin II (cleavage differs from ACE) | nih.govnih.gov |

| Optimal pH for Hydrolysis | Acidic (pH 5.6-5.8) | nih.govrupress.org |

| Non-substrate | Angiotensin II (Ang II) is not hydrolyzed by ECE-1 | nih.govnih.gov |

| Functional Implication | Does not regulate resensitization of the AT1 receptor | pnas.orgnih.gov |

Degradation of Somatostatin (B550006)

ECE-1 participates in the metabolism of somatostatin, but with a notable isoform-specific preference. nih.gov Research shows that ECE-1 degrades somatostatin-14 (SST-14) but not its N-terminally extended form, somatostatin-28 (SST-28), or synthetic somatostatin analogs like octreotide. nih.govresearchgate.netnih.gov The degradation of SST-14 occurs in an acidic environment (pH 5.8) typical of endosomes and is inhibited by specific ECE-1 inhibitors or by preventing endosomal acidification. nih.gov At neutral pH, ECE-1 does not degrade SST-14. nih.gov

This selective degradation has significant consequences for the trafficking and signaling of the somatostatin receptor 2A (SSTR2A). researchgate.netnih.gov When activated by SST-14, SSTR2A internalizes to endosomes where ECE-1 degrades the ligand, allowing the receptor to dissociate from β-arrestins and recycle back to the plasma membrane. researchgate.netebi.ac.uk In contrast, when SSTR2A is activated by the ECE-1-resistant SST-28 or its synthetic analogs, the receptor remains trapped in intracellular compartments due to sustained interactions with β-arrestins. researchgate.netebi.ac.uk This differential processing by ECE-1 explains the functional differences between endogenous somatostatin forms and the long-lasting actions of therapeutic somatostatin analogs. nih.govebi.ac.uk

| Parameter | Finding | Source(s) |

| Substrate | Somatostatin-14 (SST-14) | nih.govresearchgate.net |

| Enzyme | Endothelin-Converting Enzyme-1 (ECE-1) | nih.gov |

| Optimal pH for Hydrolysis | Acidic (pH 5.8) | nih.gov |

| Resistant Forms | Somatostatin-28 (SST-28), Octreotide, Lanreotide, Vapreotide | researchgate.netnih.govebi.ac.uk |

| Cellular Location of Interaction | Endosomes | nih.govebi.ac.uk |

| Physiological Consequence | ECE-1-mediated degradation of SST-14 enables SSTR2A recycling | researchgate.netebi.ac.uk |

| Effect of Resistant Agonists | Retention of SSTR2A in endosomes/Golgi | researchgate.netebi.ac.uk |

Interaction with Calcitonin Gene-Related Peptide (CGRP)

Calcitonin gene-related peptide (CGRP), a 37-amino acid neuropeptide with potent vasodilator effects, is another important non-canonical substrate for ECE-1. nih.govnih.gov Following its binding to the calcitonin receptor-like receptor (CLR)/receptor activity-modifying protein 1 (RAMP1) complex, CGRP is co-internalized with its receptor, β-arrestin, and ECE-1 into early endosomes. nih.govresearchgate.net

Inside the acidic endosome, ECE-1 degrades CGRP. nih.govrupress.orgatsjournals.org This degradation is crucial for the subsequent dissociation of the peptide/receptor/β-arrestin complex. nih.govresearchgate.net By eliminating the agonist, ECE-1 facilitates the release of β-arrestin into the cytosol and promotes the recycling of the CLR/RAMP1 receptor complex back to the cell surface, allowing for signal resensitization. nih.govnih.gov Inhibition or knockdown of ECE-1 traps the receptor and β-arrestin in endosomes, thereby inhibiting receptor recycling and resensitization. nih.gov This mechanism positions ECE-1 as a key regulator of the duration and intensity of CGRP signaling, with potential implications for conditions like pulmonary fibrosis where CGRP plays a protective role. atsjournals.orgnih.gov

| Parameter | Finding | Source(s) |

| Substrate | Calcitonin Gene-Related Peptide (CGRP) | nih.govnih.gov |

| Enzyme | Endothelin-Converting Enzyme-1 (ECE-1) | nih.govnih.gov |

| Optimal pH for Hydrolysis | Acidic (pH 5.5) | nih.govrupress.org |

| Cellular Location of Interaction | Early Endosomes | nih.govnih.govresearchgate.net |

| Physiological Consequence | Promotes recycling and resensitization of the CLR/RAMP1 receptor | nih.govnih.govresearchgate.net |

| Effect of ECE-1 Inhibition | Traps CLR/RAMP1 and β-arrestin in endosomes, inhibiting recycling | nih.gov |

Neuropeptide Substrates of ECE-2

Endothelin-Converting Enzyme-2 (ECE-2) is a metalloprotease that plays a crucial role in the processing of several neuroendocrine peptides. genecards.orguniprot.orgelabscience.comsinobiological.comsinobiological.commybiosource.comassaygenie.com Its optimal activity at an acidic pH of 5.5 and its localization within intracellular compartments make it a prime candidate for the intracellular processing of neuroendocrine precursors. nih.gov Research has shown that ECE-2 exhibits a distinct cleavage site selectivity, which, while related to that of ECE-1, is unique. elabscience.comsinobiological.comsinobiological.comnih.govnih.gov ECE-2 can process a range of peptides, including neurotensin, angiotensin I, and substance P. genecards.orguniprot.orgelabscience.comsinobiological.comsinobiological.commybiosource.comassaygenie.comnih.gov

Processing of Neurotensin

Neurotensin is among the regulatory peptides that are cleaved by ECE-2. genecards.orguniprot.orgelabscience.comsinobiological.comsinobiological.commybiosource.comassaygenie.comnih.gov The cleavage of neurotensin by ECE-2 occurs at the Pro¹⁰-Tyr¹¹ site, a site also recognized by neprilysin. nih.gov This action highlights the involvement of ECE-2 in the metabolic pathways of bioactive peptides, contributing to the regulation of their activity.

Hydrolysis of Angiotensin I

ECE-2 is also involved in the hydrolysis of angiotensin I. genecards.orguniprot.orgelabscience.comsinobiological.comsinobiological.commybiosource.comassaygenie.comnih.gov Similar to its action on neurotensin, ECE-2 cleaves angiotensin I at a site that is also a target for neprilysin. nih.gov The renin-angiotensin system is critical for blood pressure regulation, and the conversion of angiotensin I to angiotensin II is a key step. nih.gov While Angiotensin-Converting Enzyme (ACE) is the primary enzyme in this conversion, the activity of ECE-2 on angiotensin I suggests a broader role for this enzyme in cardiovascular and renal homeostasis. nih.govresearchgate.net

Metabolism of Substance P

Substance P is another neuropeptide that serves as a substrate for ECE-2. genecards.orguniprot.orgelabscience.comsinobiological.comsinobiological.commybiosource.comassaygenie.comnih.gov ECE-2 cleaves substance P at the Gly⁹-Leu¹⁰ bond, a site also targeted by neprilysin. nih.gov The metabolism of substance P is crucial as it can lead to the generation of neurokinin-1 receptor peptide agonists with altered signaling properties. physiology.org The degradation of substance P by peptidases like ECE-2 is a key mechanism for terminating its cellular responses. pnas.org

Cleavage of Proenkephalin-Derived Peptides

ECE-2 demonstrates significant activity in processing peptides derived from proenkephalin. genecards.orguniprot.orgelabscience.comsinobiological.comsinobiological.commybiosource.comassaygenie.comnih.govnih.govbiorxiv.orgresearchgate.net Research has identified peptide E, BAM22, and BAM18 as good substrates for ECE-2. nih.gov The primary cleavage of peptide E by ECE-2 occurs between Gly²³ and Phe²⁴, resulting in the formation of BAM23. nih.gov A less efficient cleavage also happens between Asp¹⁶ and Tyr¹⁷, generating BAM16. nih.gov ECE-2 cleaves BAM22 at a single site to produce BAM12, and it cleaves BAM18 at both Asp¹⁶-Tyr¹⁷ and Glu¹²-Trp¹³, yielding BAM16 and BAM12, respectively. nih.gov This processing can lead to peptide products with different receptor selectivities, indicating an important role for ECE-2 in modulating opioid signaling. nih.govresearchgate.net

Degradation of Prodynorphin-Derived Peptides

ECE-2 is also involved in the degradation of peptides derived from prodynorphin. genecards.orguniprot.orgelabscience.comsinobiological.comsinobiological.commybiosource.comassaygenie.combiorxiv.orgresearchgate.net Specifically, dynorphin (B1627789) B is cleaved by ECE-2. nih.gov However, not all prodynorphin-derived peptides are substrates; for instance, dynorphin A and dynorphin A-8 are not cleaved by ECE-2. nih.gov The selective processing of dynorphin peptides by ECE-2 suggests a role in fine-tuning the signaling of the kappa opioid receptor (KOR). biorxiv.orgnih.govelifesciences.org

Peptides Not Identified as ECE Substrates

Despite its broad substrate specificity, ECE-2 does not process all peptides. A study that screened 42 different peptides found that only 10 were cleaved by ECE-2. nih.govnih.gov This selectivity indicates that ECE-2 is involved in specific peptide processing rather than non-selective degradation. nih.gov

Peptides that have been identified as not being substrates for ECE-2 include:

Luteinizing hormone-releasing hormone (LHRH) nih.gov

Angiotensin II nih.gov

Angiotensin III nih.gov

[Arg]vasopressin nih.gov

Adrenocorticotropic hormone (ACTH) nih.gov

β-endorphin nih.gov

J-peptide nih.gov

Dynorphin A nih.gov

Dynorphin A-8 nih.gov

Proopiomelanocortin-derived peptides nih.gov

This specificity distinguishes ECE-2 from other metalloproteases like neprilysin and ECE-1, which may hydrolyze some of these peptides. nih.gov The inability of ECE-2 to cleave these peptides underscores its unique role in neuropeptide processing.

Data Tables

Table 1: Neuropeptide Substrates of ECE-2 and Cleavage Sites

| Substrate | Cleavage Site | Product(s) |

|---|---|---|

| Neurotensin | Pro¹⁰-Tyr¹¹ | - |

| Angiotensin I | Pro⁷-Phe⁸ | - |

| Substance P | Gly⁹-Leu¹⁰ | - |

| Peptide E | Gly²³-Phe²⁴ (primary) | BAM23 |

| Asp¹⁶-Tyr¹⁷ (secondary) | BAM16 | |

| BAM22 | Single site | BAM12 |

| BAM18 | Asp¹⁶-Tyr¹⁷ | BAM16 |

| Glu¹²-Trp¹³ | BAM12 |

Table 2: Peptides Not Cleaved by ECE-2

| Peptide |

|---|

| Luteinizing hormone-releasing hormone (LHRH) |

| Angiotensin II |

| Angiotensin III |

| [Arg]vasopressin |

| Adrenocorticotropic hormone (ACTH) |

| β-endorphin |

| J-peptide |

| Dynorphin A |

| Dynorphin A-8 |

Cellular and Molecular Regulation by Ece Substrate Metabolism

Impact of ECE-Mediated Substrate Processing on Receptor Signaling Pathways

The enzymatic activity of endothelin-converting enzyme-1 (ECE-1) significantly impacts receptor signaling pathways by degrading neuropeptides. pnas.orgportlandpress.com This degradation serves as a critical control mechanism for the duration and intensity of signaling cascades initiated by these peptides.

The process often begins with the binding of a neuropeptide agonist to its corresponding G protein-coupled receptor (GPCR) at the cell surface. This interaction triggers the recruitment of β-arrestins to the receptor, leading to the formation of a "signalosome" complex. This complex can then internalize into the cell, moving to endosomes where it can continue to signal. portlandpress.comnih.gov

ECE-1, present in these endosomes, degrades the internalized neuropeptide. pnas.orgnih.gov This degradation is crucial as it destabilizes the signalosome complex, leading to the termination of signaling from the endosome. portlandpress.comnih.gov For instance, ECE-1 degrades substance P (SP) in early endosomes, which in turn destabilizes the endosomal mitogen-activated protein kinase (MAPK) signalosome and halts further signaling. nih.gov Inhibition of ECE-1 results in the retention of the receptor, β-arrestins, and other signaling molecules like Src in the endosomes, leading to prolonged activation of downstream effectors such as ERK2. nih.gov

This regulatory role of ECE-1 is not limited to a single pathway. It has been shown to regulate the signaling of various neuropeptides, including calcitonin gene-related peptide (CGRP) and neurotensin (B549771), by promoting the disassembly of their respective signalosomes. portlandpress.com By controlling the availability of the agonist within the endosome, ECE-1 effectively dictates the lifespan of the signaling complex and, consequently, the duration of downstream cellular responses. pnas.orgnih.gov

Endosomal Degradation of Neuropeptide Substrates and its Role in G-Protein Coupled Receptor Trafficking and Resensitization

The degradation of neuropeptide substrates by ECE-1 within endosomes is a pivotal step in the trafficking and resensitization of G-protein coupled receptors (GPCRs). pnas.org Following agonist-induced endocytosis, the GPCR, its bound neuropeptide, and β-arrestin are internalized into early endosomes. pnas.orgpnas.org

Inside the acidic environment of the endosome, ECE-1 cleaves the neuropeptide substrate. pnas.orgpnas.org This degradation of the agonist disrupts the stable complex formed between the peptide, the receptor, and β-arrestin. pnas.orgnih.gov The dissociation of this complex is a critical event that allows for the subsequent sorting of the receptor. pnas.org

Once freed from the neuropeptide and β-arrestin, the GPCR can be recycled back to the plasma membrane. pnas.orgpnas.org This return to the cell surface makes the receptor available for subsequent rounds of ligand binding and signaling, a process known as resensitization. pnas.orgportlandpress.com By preventing the degradation of the neuropeptide, inhibitors of ECE-1 effectively trap the receptor and β-arrestin within the endosomes, thereby inhibiting receptor recycling and resensitization. nih.gov This mechanism has been demonstrated for several GPCRs, including the neurokinin 1 receptor (NK1R) and the calcitonin receptor-like receptor (CLR). pnas.orgnih.gov

Conversely, overexpression of ECE-1 accelerates the degradation of the neuropeptide, leading to faster dissociation of the receptor-β-arrestin complex and more efficient recycling and resensitization of the receptor. nih.gov Therefore, the endosomal activity of ECE-1 is a key determinant of the rate at which GPCRs can be reused, ensuring the cell's sustained ability to respond to neuropeptide signals.

Contribution of Cell Surface ECE Activity to Extracellular Substrate Turnover

While a significant portion of ECE's regulatory function occurs within endosomes, the enzyme is also present on the cell surface, where it contributes to the turnover of extracellular substrates. portlandpress.comahajournals.org This cell surface activity provides a mechanism to control the concentration of signaling peptides in the immediate vicinity of their receptors, thereby modulating the initiation of signal transduction. portlandpress.comcas.cz

ECE-1, along with other cell-surface peptidases like neprilysin and angiotensin-converting enzyme, can degrade neuropeptides in the extracellular fluid. portlandpress.com This action limits the availability of these peptides to bind to and activate their corresponding G protein-coupled receptors (GPCRs). portlandpress.com For example, ECE-1 has been shown to cleave urocortin 1 (Ucn1), a member of the corticotropin-releasing factor (CRF) family, at the cell surface. nih.gov This degradation occurs at the neutral pH of the extracellular environment and serves to regulate the activation of the CRF receptor 1 (CRF1). nih.gov

The presence of ECE on the luminal surface of endothelial cells, where it is colocalized with angiotensin-converting enzyme (ACE), highlights its role in metabolizing circulating vasoactive peptides. ahajournals.org By degrading these peptides extracellularly, cell surface ECE can attenuate their biological actions, providing a crucial level of control over signaling before receptor activation and internalization even occur. portlandpress.com This function is a key part of the broader system of proteolytic enzymes that regulate protein and peptide turnover at the cell surface, influencing a wide range of physiological and pathological processes. cas.cz

Colocalization Studies of ECE and Endogenous Substrates in Cellular Compartments

Colocalization studies have been instrumental in elucidating the spatial and temporal regulation of neuropeptide signaling by endothelin-converting enzyme (ECE). These studies have confirmed the presence of ECE and its endogenous substrates within the same cellular compartments, providing direct evidence for their interaction.

Immunogold staining and ultrathin cryosections of lung tissue have shown that ECE colocalizes with its substrate, big endothelin-1 (B181129) (big ET-1), in intracellular vesicles of endothelial cells. ahajournals.org Furthermore, double immunogold staining has revealed the colocalization of ECE with angiotensin-converting enzyme (ACE) on the luminal surface of these cells. ahajournals.org

In transfected HEK cells, all four isoforms of ECE-1 (ECE-1a, -1b, -1c, and -1d) have been found to colocalize to varying extents with the early endosomal marker EEA1. nih.gov Specifically, ECE-1b and ECE-1d show prominent colocalization with EEA1. nih.gov Upon stimulation with agonists like calcitonin gene-related peptide (CGRP) or substance P (SP), these peptides are internalized and found to colocalize with ECE-1 isoforms, particularly ECE-1b and ECE-1d, in endosomes. pnas.orgnih.gov Similarly, the corticotropin-releasing factor receptor 1 (CRF1) and its ligands, urocortin 1 (Ucn1) and CRF, also colocalize with ECE-1 in intracellular vesicles following stimulation. nih.gov

Proximity ligation assays have further demonstrated the close proximity of ECE2 and the kappa opioid receptor (KOR) at the cell surface, which facilitates their co-internalization upon ligand binding. biorxiv.org These colocalization findings are crucial as they spatially link ECE with its substrates and their receptors, supporting the model where ECE-mediated degradation occurs within specific subcellular compartments to regulate receptor trafficking and signaling.

Table 1: ECE Substrates and their Impact on Receptor Signaling

| Substrate | Receptor | Effect of ECE-Mediated Degradation | Cellular Location of Degradation |

|---|---|---|---|

| Substance P (SP) | Neurokinin 1 Receptor (NK1R) | Terminates endosomal signaling, promotes receptor recycling and resensitization. pnas.orgnih.gov | Early Endosomes pnas.org |

| Calcitonin Gene-Related Peptide (CGRP) | Calcitonin Receptor-Like Receptor (CLR)/RAMP1 | Promotes receptor recycling and resensitization. nih.gov | Early Endosomes nih.gov |

| Neurotensin | Neurotensin Receptor 1 (NTR1) | Regulates receptor recycling. nih.gov | Acidic compartments nih.gov |

| Urocortin 1 (Ucn1) | Corticotropin-Releasing Factor Receptor 1 (CRF1) | Protects receptor from overactivation, mediates distinct resensitization and signaling. nih.govnih.gov | Cell surface and endosomes nih.gov |

| Dynorphin (B1627789) A17 (Dyn A17) | Kappa Opioid Receptor (KOR) | Modulates receptor recycling and resensitization. biorxiv.org | Endocytic compartments biorxiv.org |

| BAM 22 | Kappa Opioid Receptor (KOR) | Regulates receptor recycling. biorxiv.org | Endocytic compartments biorxiv.org |

Table 2: Colocalization of ECE with Substrates and Cellular Markers

| ECE Isoform/Type | Colocalized Molecule | Cellular Compartment | Cell Type |

|---|---|---|---|

| ECE | Big Endothelin-1 | Intracellular vesicles | Endothelial cells ahajournals.org |

| ECE | Angiotensin-Converting Enzyme (ACE) | Luminal cell surface | Endothelial cells ahajournals.org |

| ECE-1a, -1b, -1c, -1d | Early Endosomal Antigen 1 (EEA1) | Early endosomes | HEK cells nih.gov |

| ECE-1b, -1d | Calcitonin Gene-Related Peptide (CGRP) | Endosomes | HEK-CLR-RAMP1 cells nih.gov |

| ECE-1b, -1d | Corticotropin-Releasing Factor Receptor 1 (CRF1) | Intracellular vesicles | HEK-CRF1 cells nih.gov |

Table 3: Compound Names Mentioned in the Article

| Compound Name | |

|---|---|

| Angiotensin-converting enzyme | |

| Big endothelin-1 | |

| Calcitonin gene-related peptide | |

| Corticotropin-releasing factor | |

| Endothelin-1 | |

| Endothelin-converting enzyme-1 | |

| Endothelin-converting enzyme-2 | |

| Neprilysin | |

| Neurotensin | |

| Substance P | |

| Urocortin 1 | |

| Dynorphin A17 |

Role of Endothelin Converting Enzyme Substrates in Biological Systems and Disease Pathogenesis

ECE Substrates in Neurohormonal Homeostasis and Neurosecretion

Endothelin-converting enzymes are significantly involved in neurohormonal homeostasis and neurosecretion through their ability to process and degrade various neuropeptide substrates. nih.gov This activity is crucial for regulating the availability and signaling of peptides that function as neurotransmitters and hormones within the central nervous system (CNS). nih.govelifesciences.org

ECE-1, for instance, has been shown to hydrolyze several important neuropeptides in vitro. nih.gov Its substrates include substance P, a key peptide in pain physiology and neurogenic inflammation, as well as the hypothalamic neuropeptides somatostatin (B550006) and neurotensin (B549771), underscoring the enzyme's role in neurosecretion. nih.gov Other identified substrates of ECE-1 include bradykinin (B550075) and angiotensin I. nih.gov The degradation of these peptides can occur within various cellular compartments, including the secretory pathway, the extracellular space, or in endosomes following receptor binding, thereby controlling receptor recycling and intracellular signaling. nih.govpnas.org

ECE-2, which is highly expressed in neural tissues and operates optimally at an acidic pH, is strongly implicated in the intracellular processing of regulatory peptides. en-journal.orgnih.gov Its neuroendocrine distribution suggests it is a key player in the nonclassical processing of neuropeptide precursors. nih.gov Studies have shown that ECE-2 can process proenkephalin-derived peptides, leading to products with altered receptor selectivity. nih.gov This function highlights the enzyme's important role in the biosynthesis and modulation of a wide array of regulatory peptides that maintain neurohormonal balance. nih.gov

Table 1: ECE Substrates Involved in Neurohormonal Homeostasis

| Substrate | Processing Enzyme(s) | Role in Neurohormonal System | Reference(s) |

|---|---|---|---|

| Big Endothelins (big ET-1, -2, -3) | ECE-1, ECE-2 | Precursors to potent vasoactive endothelin peptides that regulate blood flow in the CNS. | nih.govbiomolther.org |

| Substance P | ECE-1 | Neuropeptide involved in pain transmission and neurogenic inflammation. | nih.gov |

| Bradykinin | ECE-1 | Peptide involved in inflammation and blood pressure regulation. | nih.govrupress.org |

| Neurotensin | ECE-1 | Hypothalamic neuropeptide involved in regulating hormone release and neuronal function. | nih.gov |

| Somatostatin | ECE-1 | Hypothalamic neuropeptide that inhibits the release of various hormones. | nih.gov |

| Angiotensin I | ECE-1 | Precursor to angiotensin II, a peptide involved in blood pressure control. | nih.govrupress.org |

| Proenkephalin-derived peptides | ECE-2 | Precursors to opioid peptides that modulate pain and emotional responses. | nih.gov |

Involvement of ECE Substrates in Modulating Inflammatory Responses

The endothelin system, including ECEs and their substrates, plays a significant role in modulating inflammatory processes. nih.gov ECE-1 is a key mediator of vasoconstriction during inflammatory responses through its primary function of converting big endothelin-1 (B181129) (big ET-1) into its biologically active form, endothelin-1 (ET-1). mdpi.com

Furthermore, ECEs regulate inflammation by degrading specific neuropeptide substrates that have pro-inflammatory roles. nih.gov Substance P is a notable example, as it is a potent mediator of neurogenic inflammation. nih.gov ECE-1 at the cell surface and within endosomes degrades substance P, thereby terminating its signaling and limiting its pro-inflammatory effects. pnas.org The degradation of bradykinin by ECE-1 also contributes to the modulation of inflammatory pathways. nih.govrupress.org This enzymatic activity highlights a crucial mechanism for controlling the duration and intensity of inflammatory responses mediated by peptide signaling. pnas.org

ECE Substrates in Amyloid-Beta Peptide Metabolism and Degradation

A critical function of ECEs in the central nervous system is the degradation of amyloid-beta (Aβ) peptides, the accumulation of which is a central event in the pathogenesis of Alzheimer's disease (AD). nih.govfrontiersin.org Both ECE-1 and ECE-2 have been identified as major Aβ-degrading enzymes, making Aβ a physiologically significant substrate for these proteases. en-journal.orgmdpi.com The expression levels and activity of ECEs are strongly correlated with Aβ deposition. en-journal.org Evidence from numerous in vitro and in vivo studies demonstrates that ECEs play a crucial role in Aβ clearance, thereby influencing the risk and progression of AD. en-journal.orgmdpi.com

ECE-1 has been robustly identified as a key enzyme in the catabolism of Aβ peptides. nih.gov It degrades Aβ intracellularly, reducing the amount of peptide secreted from the cell and thus lowering extracellular accumulation. nih.gov ECE-1 is capable of hydrolyzing both Aβ40 and Aβ42 at multiple sites, with a preference for cleaving Aβ at an acidic pH, which is consistent with its activity within intracellular compartments like endosomes. nih.govnih.govmdpi.com Studies have shown that ECE-1 cleaves Aβ to produce smaller, non-toxic fragments. mdpi.com

The physiological importance of this function is highlighted by studies using animal models and cell cultures. Overexpression of ECE-1 can reduce extracellular Aβ concentrations by as much as 90%, while inhibition of the enzyme with compounds like phosphoramidon (B1677721) leads to a two- to three-fold increase in extracellular Aβ. nih.gov Conversely, mice genetically deficient in ECE-1 show significantly elevated levels of both Aβ40 and Aβ42 in their brains, confirming that ECE-1 is a physiological regulator of Aβ levels. nih.gov

Table 2: Research Findings on ECE-1-Mediated Aβ Degradation

| Study Type | Key Finding | Implication | Reference(s) |

|---|---|---|---|

| Cell Culture (CHO cells) | Overexpression of ECE-1 reduced extracellular Aβ by up to 90%; this effect was reversed by the inhibitor phosphoramidon. | ECE-1 is a potent Aβ-degrading enzyme. | nih.gov |

| Cell Culture (endogenous ECE-expressing cells) | Treatment with phosphoramidon caused a 2-3 fold increase in extracellular Aβ due to inhibited intracellular degradation. | Intracellular degradation by ECE-1 is a major pathway for Aβ clearance. | nih.gov |

| In Vitro Hydrolysis | Recombinant soluble ECE-1 hydrolyzes synthetic Aβ40 and Aβ42 at multiple sites. | ECE-1 directly cleaves Aβ peptides. | nih.gov |

| Animal Model (ECE-1 knockout mice) | Mice deficient in ECE-1 showed significantly elevated brain levels of Aβ40 and Aβ42. | ECE-1 is a physiological regulator of Aβ turnover in the brain. | nih.gov |

ECE-2, which is predominantly expressed in neurons, also plays a crucial role in the metabolism of Aβ. en-journal.orgmdpi.com Similar to ECE-1, ECE-2 is an important Aβ-degrading protease in vivo. en-journal.org ECE-2 has an optimal pH of 5.5, suggesting its primary site of action is within acidic intracellular compartments of neurons. nih.gov

Studies using ECE-2 knockout mice have demonstrated that the absence of this enzyme leads to significantly increased levels of Aβ in the brain, which is associated with cognitive impairments in memory and learning. nih.govmdpi.com In humans, rare coding mutations in the ECE2 gene have been identified that severely impair the enzyme's ability to degrade Aβ. nih.gov These mutations are associated with an increased risk for late-onset Alzheimer's disease. nih.gov Further research in AD model mice showed that overexpressing wild-type ECE-2 in the hippocampus reduced the amyloid plaque burden and rescued learning and memory deficits, an effect that was abolished when a mutated, inactive form of ECE-2 was used. nih.gov Interestingly, while ECE-2 deficiency promotes Aβ accumulation, ECE-2 mRNA levels have been found to be elevated in the brains of patients with AD, which may represent a compensatory response to the rising Aβ levels. mdpi.comresearchgate.net

Table 3: Research Findings on ECE-2-Mediated Aβ Processing

| Study Type | Key Finding | Implication | Reference(s) |

|---|---|---|---|

| Animal Model (ECE-2 knockout mice) | Absence of ECE-2 led to significantly increased brain Aβ levels and associated cognitive deficits. | ECE-2 is essential for physiological Aβ clearance and normal cognitive function. | nih.govmdpi.com |

| Human Genetics | Rare coding variants in the ECE2 gene (e.g., R186C, F751S) impair Aβ degradation and are associated with AD risk. | ECE2 is an AD risk gene, and its dysfunction contributes to pathogenesis. | nih.gov |

| Animal Model (AD mice) | Overexpression of wild-type ECE-2 in the hippocampus reduced amyloid load and improved memory deficits. The mutant ECE-2 had no effect. | Enhancing ECE-2 activity is a potential therapeutic strategy for AD. | nih.gov |

| Human Brain Tissue Analysis | ECE-2 mRNA levels were found to be markedly elevated in the temporal cortex of AD patients. | May indicate a compensatory mechanism in response to Aβ accumulation in the AD brain. | mdpi.comresearchgate.net |

Methodological Approaches in Ece Substrate Research

Recombinant Expression and Purification of ECEs for Substrate Characterization

To obtain sufficient quantities of ECE for detailed substrate analysis, researchers commonly employ recombinant expression systems. This involves cloning the gene for an ECE, such as ECE-1 or ECE-2, into a suitable vector and introducing it into a host organism for protein production.

A common strategy involves cloning the catalytic domain of ECE into a baculovirus transfer vector. nih.govportlandpress.com This vector is then used to infect insect cells, such as High Five™ cells, which subsequently produce the recombinant enzyme. nih.govportlandpress.com For instance, the catalytic domain of bovine ECE-1a has been successfully expressed using this system. nih.govportlandpress.com Similarly, a soluble form of human ECE-1 has been generated by fusing a cleavable signal peptide to the extracellular domain of the enzyme and expressing it in Chinese Hamster Ovary (CHO) cells. nih.gov

Purification of the recombinantly expressed ECE is a critical next step to ensure that the observed enzymatic activity is not due to other proteases in the host system. A multi-step chromatography process is often employed. This can include sequential steps such as:

Concanavalin A affinity chromatography: This step separates glycoproteins like ECE from other proteins. nih.govportlandpress.com

Ion-exchange chromatography (e.g., SP-Sepharose, Mono Q): These methods separate proteins based on their net charge. nih.govportlandpress.com

Size-exclusion (gel filtration) chromatography: This technique separates proteins based on their size and can be used to isolate monomeric and dimeric forms of the enzyme. nih.govportlandpress.com

His-trap affinity chromatography: If the recombinant protein is expressed with a polyhistidine tag, this method allows for highly specific purification. frontiersin.org

Following purification, the homogeneity of the enzyme is typically assessed by techniques like SDS-PAGE and Western blotting. frontiersin.org The concentration and purity of the final enzyme preparation are crucial for accurate kinetic analysis of substrate cleavage.

In Vitro Enzymatic Assays for Substrate Activity Quantification

Once purified ECE is available, its activity on various potential substrates is quantified using in vitro enzymatic assays. These assays are designed to measure the rate of substrate cleavage under controlled conditions, providing valuable information about the enzyme's substrate specificity and kinetic parameters.

Fluorogenic Peptide Substrate-Based Assays

Fluorogenic peptide assays are a widely used method for quantifying ECE activity due to their high sensitivity and continuous monitoring capabilities. These assays utilize synthetic peptide substrates that have a fluorescent group (fluorophore) and a quenching group attached. In the intact peptide, the quencher absorbs the energy emitted by the fluorophore, resulting in low fluorescence. When ECE cleaves the peptide bond between the fluorophore and the quencher, the two are separated, leading to a measurable increase in fluorescence.

A commonly used fluorogenic substrate for ECE-1 is Mca-RPPGFSAFK(Dnp)-OH. novusbio.com This substrate contains a highly fluorescent 7-methoxycoumarin (B196161) (Mca) group and a 2,4-dinitrophenyl (Dnp) quenching group. ECE-1 cleaves the peptide bond between alanine (B10760859) and phenylalanine, causing an increase in fluorescence that can be monitored over time using a fluorescent plate reader. novusbio.com The rate of fluorescence increase is directly proportional to the enzyme's activity.

Researchers have also developed specific fluorogenic substrates to differentiate between ECE isoforms. For example, the substrate Ac-SKG-Pya-F-W-Nop-GGK-NH2 (PL405) has been identified as a specific and high-affinity substrate for ECE-2. nih.govnih.gov This allows for the selective measurement of ECE-2 activity even in the presence of ECE-1. nih.govnih.gov

Radioisotope-Labeled Substrate Assays

Radioisotope-labeled substrate assays offer another highly sensitive method for measuring enzyme activity. ontosight.aimoravek.com In this approach, a substrate is labeled with a radioactive isotope, such as ³H, ¹⁴C, or ³²P. ontosight.ai The enzyme reaction is allowed to proceed, and then the radioactive product is separated from the unreacted radioactive substrate. revvity.com The amount of radioactivity in the product is then quantified using techniques like liquid scintillation counting or autoradiography, which provides a measure of the enzyme's activity. ontosight.airevvity.com

Spectrophotometric Detection Methods for Cleavage Products

Spectrophotometric methods can be used to quantify ECE activity by detecting the cleavage products based on their absorbance of light at a specific wavelength. rsc.org After the enzymatic reaction, the products can be separated from the substrate using techniques like reverse-phase high-performance liquid chromatography (HPLC). plos.org The separated products are then detected by a UV detector as they elute from the column. nih.gov

The amount of product can be quantified by measuring the area of the corresponding peak in the chromatogram. plos.org A standard curve, generated using known concentrations of the product, is often used to convert the peak area into the amount of product formed. nih.govdatabiotech.co.il This method is particularly useful when the cleavage products have distinct absorbance properties compared to the substrate. For example, the cleavage of big endothelin-1 (B181129) (big ET-1) by ECE can be monitored by detecting the resulting peptide fragments at 214 nm. plos.org

Identification and Structural Characterization of ECE Cleavage Products

A crucial aspect of ECE substrate research is the precise identification and structural characterization of the peptides generated by enzymatic cleavage. This information is essential for understanding the enzyme's cleavage site specificity and its physiological role.

Mass Spectrometry-Based Product Analysis

Mass spectrometry (MS) is a powerful and indispensable tool for the analysis of ECE cleavage products. ahajournals.orgresearchgate.net It allows for the accurate determination of the molecular weights of the peptides produced, which in turn helps to identify the exact cleavage site. nih.govnih.gov

A typical workflow involves incubating the substrate with the purified enzyme. The resulting mixture of peptides is then analyzed by MS. nih.gov Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is a commonly used technique for this purpose. nih.govjove.com In this method, the peptide sample is mixed with a matrix and applied to a target plate. A laser is then used to desorb and ionize the peptides, and their mass-to-charge ratio is determined by measuring their time of flight to a detector. jove.com

Electrospray ionization (ESI) mass spectrometry is another widely used technique, often coupled with liquid chromatography (LC/MS). nih.gov This allows for the separation of the peptide mixture by HPLC before it is introduced into the mass spectrometer for analysis. nih.gov By comparing the masses of the detected peptides with the theoretical masses of potential cleavage products, researchers can pinpoint the exact bond cleaved by the enzyme. nih.govashpublications.org For instance, the cleavage of big ET-1 by ECE-2 at the Trp²¹-Val²² bond has been confirmed using MALDI-TOF mass spectrometry. nih.gov Similarly, the cleavage of big ET-3 by the Kell blood group protein has been identified by determining the N-terminal amino acid sequence and mass of the resulting peptides. ashpublications.org

High-Performance Liquid Chromatography for Peptide Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of peptides and proteins, making it highly relevant for studying ECE substrates. renyi.hunih.gov The method separates molecules based on various properties, including hydrophobicity, charge, and size. nih.gov

Reversed-phase HPLC (RP-HPLC) is a powerful and widely used mode for peptide separation, which separates molecules based on their hydrophobicity. renyi.hu In RP-HPLC, the peptide mixture is applied to a hydrophobic stationary phase and eluted with a gradient of increasing organic solvent, typically acetonitrile, in an aqueous mobile phase. renyi.hunih.gov Peptides are thus eluted in order of increasing molecular hydrophobicity. renyi.hu This technique offers excellent resolution, allowing for the separation of structurally similar peptides, such as the ECE substrate big endothelin-1 (big ET-1) and its product, endothelin-1 (ET-1). renyi.hu The versatility of RP-HPLC allows for its use in both analytical applications, like assessing the purity of synthetic peptides, and for preparative purification of peptides for further study. renyi.hu

Other HPLC modes are also employed for peptide separations. Ion-exchange chromatography (IEX) separates peptides based on their net charge, while size-exclusion chromatography (SEC) separates them based on their size. nih.gov A mixed-mode approach combining hydrophilic interaction chromatography (HILIC) with cation-exchange chromatography (CEX) has also demonstrated significant potential as a complementary method to RP-HPLC for comprehensive peptide analysis. nih.gov The selection of the appropriate HPLC mode or combination of modes depends on the specific characteristics of the peptides being studied and the research objectives.

| HPLC Separation Mode | Principle of Separation | Typical Application in ECE Substrate Research |

| Reversed-Phase (RP-HPLC) | Hydrophobicity | Separation of big ET-1 from ET-1; Purity assessment of synthetic peptide substrates. |

| Ion-Exchange (IEX) | Net Charge | Fractionation of complex peptide mixtures from cell lysates or tissues. |

| Size-Exclusion (SEC) | Molecular Size | Analysis of substrate oligomerization state. |

| Hydrophilic Interaction (HILIC) | Hydrophilicity | Separation of polar peptides. |

Cellular and Subcellular Localization Techniques for ECE and Substrates

Determining the precise location of Endothelin-Converting Enzyme (ECE) and its substrates within cells is crucial for understanding where the conversion of precursor peptides into their active forms occurs. To achieve this, researchers employ sophisticated microscopy and biochemical techniques.

Immunocytochemical and Immunogold Electron Microscopy Analyses

Immunocytochemistry and immunogold electron microscopy are powerful techniques for visualizing the distribution of specific proteins at the subcellular level. ahajournals.orgresearchgate.netdelongamerica.com These methods utilize antibodies that specifically bind to the target protein (antigen), which are then visualized using a label. delongamerica.com For electron microscopy, this label is typically a colloidal gold particle, which appears as a dense, dark spot, a technique known as immunogold labeling. ahajournals.orgdelongamerica.com

In the context of ECE research, immunogold staining of ultrathin cryosections has been instrumental. ahajournals.org Studies on rat and porcine lung tissue have successfully visualized ECE using immunogold particles. ahajournals.org These analyses revealed the presence of ECE on the luminal surface of endothelial cells and within intracellular vesicles. ahajournals.org Significantly, double immunogold staining has allowed for the co-localization of ECE with its substrate, big ET-1, in a population of vesicles 50 to 100 nanometers in diameter. ahajournals.org This was the first ultrastructural study to demonstrate the co-localization of ECE and big ET-1 in a vesicular compartment. ahajournals.org Furthermore, ECE has been co-localized with angiotensin-converting enzyme (ACE) on the luminal membrane of endothelial cells, suggesting a role in post-secretory processing. ahajournals.org Immunohistochemical studies have also confirmed the expression of ECE-1 in various normal human tissues, including endothelial cells, epithelial cells, and neuroendocrine cells, as well as in neuroendocrine tumors. nih.gov

Cell Surface Biotinylation and Internalization Assays

Cell surface biotinylation is a biochemical assay used to identify and quantify proteins present on the outer surface of the plasma membrane. mdpi.comembopress.org This technique employs a biotinylating reagent, such as Sulfo-NHS-SS-Biotin, which is membrane-impermeable and reacts with primary amines on extracellular domains of proteins. mdpi.comembopress.org After labeling, the cells are lysed, and the biotinylated proteins are isolated using streptavidin-coated beads. embopress.org

This method has been critical in confirming the cell surface localization of ECE. ahajournals.org By applying cell surface biotinylation to a transformed rat endothelial cell line and human umbilical vein endothelial cells, researchers have provided biochemical evidence that ECE is present on the plasma membrane. ahajournals.org This finding supports the idea that ECE can act on its extracellular substrates. mdpi.com

Furthermore, biotinylation assays can be adapted to study protein internalization. By monitoring the amount of biotinylated protein at the cell surface over time or after a specific stimulus, researchers can track the movement of the protein from the plasma membrane into the cell. Such assays have been used to demonstrate that ECE can be internalized from the cell surface to endosomes and potentially recycled. ahajournals.org For instance, in HEK293 cells, adrenergic stimulation was shown to cause the internalization of adenylyl cyclase 9 (AC9) from the cell surface to early endosomes, a process verified by cell surface biotinylation. biorxiv.org This type of assay provides a quantitative method to study the dynamic trafficking of ECE and its regulation.

Computational and Molecular Modeling Techniques for ECE-Substrate Interaction Studies

Computational and molecular modeling techniques provide invaluable insights into the three-dimensional structure of ECE and the molecular details of its interaction with substrates. nih.govresearchgate.netnih.gov These methods complement experimental approaches by offering a structural framework to understand the enzyme's specificity and mechanism.

Homology modeling is a common technique used when an experimental crystal structure is unavailable. This approach builds a 3D model of a target protein based on the known structure of a related homologous protein (the template). nih.govnih.gov For example, a model of the human ECE active site was constructed using the crystal structure of thermolysin, a bacterial metalloprotease, as a template. nih.gov Similarly, a 3D model of human cathepsin E, a potential endothelin-converting enzyme, was built using the structure of porcine pepsin as a template. nih.gov In another study, the crystal structure of human ECE-1 (hECE-1) was patched with a missing region to create a complete model for further analysis. rjpbcs.com

Once a model is built, molecular dynamics (MD) simulations can be used to study the protein's flexibility and conformational changes over time. researchgate.netiqs.edu MD simulations have been used to investigate the conformational rearrangements of a membrane-bound hECE-1 dimer, revealing how changes in the enzyme's structure could regulate the access of substrates to the central catalytic cavity. researchgate.net

Molecular docking is another powerful computational tool that predicts the preferred orientation of a substrate or inhibitor when bound to the enzyme's active site. researchgate.net Researchers have used docking to investigate the binding of the Aβ1–42 peptide, a substrate implicated in Alzheimer's disease, into the catalytic groove of the hECE-1 dimer. researchgate.net Such studies help to identify key amino acid residues involved in the interaction and can guide the design of specific inhibitors. researchgate.netrjpbcs.com These computational approaches are crucial for understanding the strict substrate specificity of ECE and for the rational design of novel therapeutics targeting the endothelin system. rjpbcs.com

Emerging Avenues and Future Directions in Endothelin Converting Enzyme Substrate Research

Discovery and Validation of Novel Endogenous ECE Substrates

The identification of substrates for endothelin-converting enzymes has evolved from focusing solely on endothelin precursors to exploring a wider range of bioactive peptides. ECE-1, for instance, has been shown to hydrolyze peptides such as bradykinin (B550075), neurotensin (B549771), and substance P with an efficiency comparable to its action on big endothelin. nih.govresearchgate.net This suggests that ECE-1 may have physiological functions beyond the regulation of vascular tone. nih.gov The discovery of these non-endothelin substrates has been pivotal, indicating a surprisingly broad substrate specificity for ECE-1 and its potential involvement in the metabolism of various biologically active peptides. researchgate.net

The existence of different ECE isozymes, such as ECE-1 and ECE-2, adds another layer of complexity. These isozymes share a high degree of sequence homology but exhibit distinct characteristics, such as different optimal pH for activity, which suggests they may have different physiological roles. nih.govresearchgate.net ECE-2, for example, is optimally active at an acidic pH (5.5) and is found in intracellular compartments, making it a candidate for the intracellular processing of neuroendocrine precursors. nih.gov

Research efforts have been directed at identifying substrates that can differentiate between these isozymes. For example, studies have revealed that while ECE-1 can process big endothelin and other peptides, ECE-2 may not process certain fluorigenic peptide substrates that ECE-1 cleaves. researchgate.net The search for novel ECE-specific peptide substrates has utilized techniques like screening fluorigenic peptide libraries. nih.gov This approach led to the identification of PL405 (Ac-SKG-Pya-F-W-Nop-GGK-NH2) as a specific, high-affinity substrate for ECE-2, which is cleaved at the Pya-F amide bond. nih.gov

A systematic approach to identifying novel substrates for ECE-2 involved testing a panel of 42 different peptides. nih.gov Of these, only 10 were processed by the enzyme, highlighting its unique cleavage site selectivity, which is related to but distinct from that of ECE-1. nih.gov This research demonstrates that ECE-2 can generate biologically active peptides from known precursors, supporting its role in the nonclassical processing of regulatory peptides. nih.gov

Table 1: Peptides Tested as Potential Substrates for ECE-2

This table is a representation of data found in a study by Mzhavia et al., which tested 42 peptides. nih.gov Only a selection is presented here for illustrative purposes.

Elucidation of ECE-Substrate Dynamics in Vivo and in Complex Biological Milieux

Understanding the interaction between ECE and its substrates within a living organism is crucial for deciphering their physiological relevance. The subcellular location of ECE activity is a key aspect of this dynamic. ECE-1 is known to be present on the cell surface and in intracellular vesicles, and it recycles from the plasma membrane in endothelial cells. ahajournals.org This distribution allows it to process both endogenously synthesized big ET-1 within the cell's secretory pathway and exogenously supplied big ET-1 at the cell surface. researchgate.netahajournals.org

To study these complex dynamics, researchers have developed live-cell assays. One such system uses a recombinant Chinese hamster ovary (CHO) cell line that expresses a luciferase reporter gene under the control of the human ETA receptor. ahajournals.org By transfecting these cells with ECE-1a and its substrate precursor, preproET-1, scientists can measure both intracellular and extracellular ECE activity. ahajournals.org Such studies have shown that ECE-1a possesses two equally relevant activities: an intracellular, likely intravesicular, conversion of newly synthesized bigET-1, and an extracellular activity at the plasma membrane. ahajournals.org This dual localization has significant implications, suggesting that inhibitors would need to cross cellular membranes to block all ECE-1a activity. ahajournals.org

The study of ECE-2 dynamics is also advancing. Its acidic pH optimum and intracellular localization point towards a role in processing neuropeptides within the regulated secretory pathway of neuroendocrine cells. nih.govresearchgate.net Ex vivo assays using tissues from wild-type and ECE-2 knockout animals have been developed to quantify its activity and have confirmed that the assay results reflect the known expression patterns of the enzyme. nih.gov These approaches are essential for moving beyond in vitro studies to understand how and where ECE-2 acts on its substrates in a more biologically authentic context. nih.govresearchgate.net The development of techniques for longitudinal in vivo imaging of synaptic dynamics, while applied in a different context, provides a conceptual framework for how future studies might track ECE-substrate interactions in real-time within living tissues. umn.edu

Development of Advanced Methodologies for Comprehensive Substrateome Analysis

The expanding list of potential ECE substrates necessitates the development of advanced and high-throughput methodologies for a complete analysis of the ECE "substrateome." A key innovation has been the creation of specific fluorigenic substrates that allow for continuous and sensitive measurement of enzyme activity. nih.gov These tools are invaluable for high-throughput screening (HTS) of potential inhibitors and for quantifying enzyme activity in tissue extracts. nih.govresearchgate.net

For example, fluorogenic peptide substrates have been designed based on the sequences of known substrates like bradykinin or big endothelin. nih.govresearchgate.net One such substrate, Mca-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(Dnp), is used in biochemical assays to measure ECE-1 activity by detecting the fluorescence of the cleaved product. eurofinsdiscovery.com The development of an ECE-2-specific fluorigenic substrate, PL405, was a significant breakthrough, enabling the specific study of this isozyme without cross-reactivity from ECE-1. nih.gov

Beyond individual substrate assays, proteomic and mass spectrometry-based approaches are becoming central to identifying the full range of peptides processed by ECE in a given biological sample. In one study, MALDI-TOF mass spectrometry was used to screen a panel of 42 peptides to identify which were cleaved by ECE-2 and to determine the exact cleavage sites. nih.gov This type of analysis provides detailed information on the enzyme's substrate specificity. nih.gov

Computational modeling represents another advanced methodology. Molecular dynamics simulations have been used to explore the structural differences between ECE-1 and its homologue X-converting enzyme (XCE) to understand their different substrate specificities. researchgate.net These simulations can reveal dynamic changes in the enzymes' active sites that control substrate binding and catalytic activity. researchgate.net Such computational approaches, combined with experimental validation, can guide the search for new substrates and inhibitors. patsnap.com

Table 2: Methodologies for ECE Substrate Analysis

Functional Implications of ECE Substrate Diversity in Integrated Physiological Systems

The discovery that ECEs can process a diverse array of peptides beyond big endothelins significantly broadens their potential physiological roles. researchgate.netresearchgate.net The ability of ECE-1 to degrade vasodilator peptides like bradykinin, in addition to producing the vasoconstrictor endothelin-1 (B181129), suggests it acts as a key regulator of vascular tone through multiple mechanisms. nih.goveurofinsdiscovery.com Dysregulation of this enzymatic activity can have profound effects, contributing to pathologies such as hypertension, heart failure, and renal dysfunction. patsnap.com

The diverse substrate portfolio of ECEs implies their involvement in numerous physiological systems beyond cardiovascular control. Since ECE-1 can process neuropeptides like substance P and neurotensin, it may play a role in neurotransmission and inflammation. nih.govresearchgate.net The distinct properties and expression patterns of ECE-2 strongly suggest its involvement in the neuroendocrine system. nih.govresearchgate.net Its ability to process pro-peptides at acidic pH within secretory vesicles indicates a role in the biosynthesis of various peptide hormones and neurotransmitters, potentially impacting processes from pain perception (via enkephalins) to stress responses. researchgate.netnih.gov

The functional diversity of the M13 family of peptidases, to which ECEs belong, is thought to be driven by differences in their substrate specificities. researchgate.net The fact that ECEs can act on multiple substrates raises questions about how this activity is regulated in specific tissues and under different physiological conditions. For example, intercellular calcium waves, which are involved in processes from organ development to wound healing, are modulated by various signaling molecules, some of which could be substrates for or regulated by peptidases like ECE. mdpi.com Understanding how the processing of a diverse substrate pool by ECE is integrated into complex signaling networks is a major future challenge. This research will be critical for elucidating the full biological importance of these enzymes and for identifying new therapeutic opportunities based on modulating the processing of specific, non-endothelin substrates.

Q & A

Basic Research Questions

Q. How can researchers design experiments to characterize the physicochemical properties of ECE substrates?

- Methodological Answer : Use systematic frameworks like PECO (Population, Exposure, Comparison, Outcome) to define variables. For example:

- Population : Target substrate class (e.g., polymer-based ECE substrates).

- Exposure : Controlled environmental conditions (temperature, pH).

- Comparison : Baseline properties vs. post-intervention states.

- Outcome : Quantifiable metrics (e.g., conductivity, degradation rate).

Tools like SEM-EDS or FTIR spectroscopy are recommended for structural analysis. Prioritize replicability by documenting protocols in line with EASE guidelines .

Q. What methodologies ensure reliable data collection for ECE substrate stability studies?

- Methodological Answer : Implement the ECE Data Mapping and Evidence Plan framework (adapted from UNESCO's ESA process):

- Step 1 : Identify existing datasets (e.g., academic repositories like Zenodo) and assess reliability using criteria from UNESCO’s Build to Last framework .

- Step 2 : Use standardized templates (e.g., Core ECE Cost and Financing Indicators) to track variables like thermal tolerance and chemical resistance.

- Step 3 : Validate findings through peer-reviewed replication studies .

Q. How should researchers address variability in substrate synthesis protocols?

- Methodological Answer : Conduct sensitivity analyses using fractional factorial designs to isolate critical variables (e.g., precursor ratios, curing time). Document deviations in a Protocol Adherence Matrix (example below) and cross-reference with published norms from the EASE Guidelines :

| Variable | Standard Protocol | Observed Deviation | Impact Assessment |

|---|---|---|---|

| Temperature | 25°C ± 1°C | 27°C | Conductivity reduced by 8% |

Advanced Research Questions

Q. How can contradictions in ECE substrate performance data across studies be resolved?

- Methodological Answer : Apply evidence synthesis frameworks (e.g., SPICE: Setting, Perspective, Intervention, Comparator, Evaluation):

- Setting : Compare lab vs. field conditions.

- Perspective : Evaluate bias in data collection (e.g., industry-funded vs. academic studies).

- Intervention : Standardize measurement techniques (e.g., ISO-certified calorimetry).